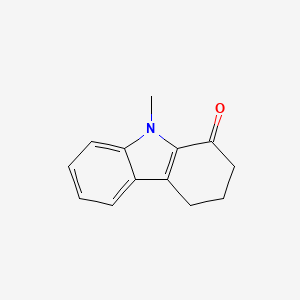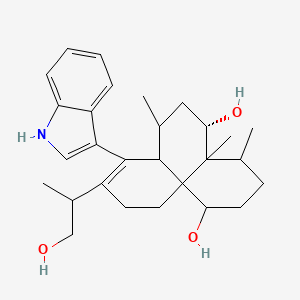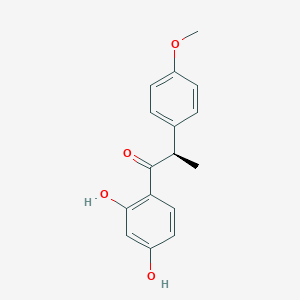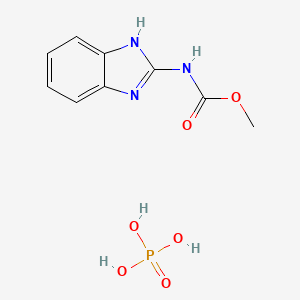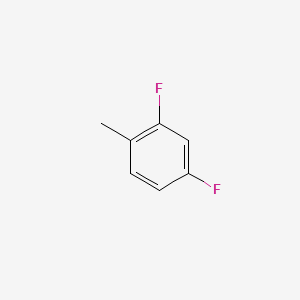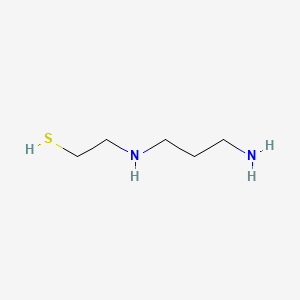
Amifostine thiol
Overview
Description
Mechanism of Action
Target of Action
Amifostine thiol, also known as WR 1065, primarily targets normal cells rather than tumor cells . The compound’s cytoprotective selectivity is attributed to the differential expression of alkaline phosphatase in normal and neoplastic tissues . Alkaline phosphatase, an enzyme found in higher concentrations in normal cells, is responsible for converting the prodrug amifostine into its active form, WR 1065 .
Mode of Action
WR 1065, the active form of amifostine, is readily taken up by cells where it binds to and detoxifies reactive metabolites of platinum and alkylating agents . It also scavenges free radicals, thereby reducing the toxic effects of radiation on normal oral tissues . This interaction with its targets results in the protection of normal cells from the harmful effects of radiation and chemotherapy .
Biochemical Pathways
The cytoprotective mechanism of amifostine is complex, involving free-radical scavenging, DNA protection and repair acceleration, and induction of cellular hypoxia . In a study on bleomycin-induced murine pulmonary fibrosis, amifostine was found to act via the NAD+/SIRT1/AMPK pathway, affecting mitochondrial function and cellular metabolism .
Pharmacokinetics
Amifostine is an organic thiophosphate prodrug that is hydrolyzed in vivo by alkaline phosphatase to the active cytoprotective thiol metabolite, WR-1065 . The selective protection of non-malignant tissues is believed to be due to higher alkaline phosphatase activity, higher pH, and vascular permeation of normal tissues . The bioavailability of amifostine is complete, and its elimination half-life is approximately 8 minutes .
Result of Action
The action of amifostine results in the significant attenuation of inflammation and fibrosis in tissues . It blocks the production of reactive oxygen species (ROS) and mitochondrial dysfunction induced by harmful agents like TGF-β1 . It also shifts energy metabolism away from mitochondrial oxidative phosphorylation (OXPHOS) and towards glycolysis .
Action Environment
The action, efficacy, and stability of amifostine are influenced by environmental factors such as the hypovascularity and acidity of the tumor environment . These factors contribute to its cytoprotective selectivity . Additionally, amifostine can generate redox stress in cells, which can affect protein folding and activate the unfolded protein response (UPR) .
Biochemical Analysis
Biochemical Properties
2-((3-Aminopropyl)amino)ethanethiol plays a vital role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its key interactions is with alkaline phosphatase, which converts the prodrug amifostine into its active form, WR-1065 . This compound also interacts with topoisomerase IIα, an enzyme involved in DNA synthesis and repair, inhibiting its activity and thereby protecting cells from radiation-induced damage . Additionally, 2-((3-Aminopropyl)amino)ethanethiol has been shown to protect cellular membranes and DNA from free radical-induced damage .
Cellular Effects
2-((3-Aminopropyl)amino)ethanethiol exerts several effects on various types of cells and cellular processes. It has been found to protect Chinese hamster ovary (CHO) K1 cells from radiation-induced cell lethality and mutagenesis by inhibiting topoisomerase IIα activity . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by scavenging reactive oxygen species and activating p53 . These actions help maintain cellular integrity and function under stress conditions such as radiation and chemotherapy.
Molecular Mechanism
The molecular mechanism of 2-((3-Aminopropyl)amino)ethanethiol involves several key interactions and processes. It binds to and inhibits topoisomerase IIα, reducing its activity by approximately 50% . This inhibition prevents DNA strand breaks and promotes DNA repair, thereby protecting cells from radiation-induced damage. Additionally, 2-((3-Aminopropyl)amino)ethanethiol activates p53, leading to the expression of genes involved in cell cycle arrest and apoptosis . This compound also scavenges reactive oxygen species, reducing oxidative stress and preventing cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((3-Aminopropyl)amino)ethanethiol have been observed to change over time. When administered to CHO K1 cells, it provides effective radioprotection when given 30 minutes prior to radiation exposure . The compound’s stability and degradation over time have been studied, showing that it remains effective in protecting cells from radiation-induced damage for several hours . Long-term effects on cellular function have also been observed, with 2-((3-Aminopropyl)amino)ethanethiol maintaining its protective properties over extended periods in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-((3-Aminopropyl)amino)ethanethiol vary with different dosages in animal models. Studies have shown that at lower doses, the compound provides significant protection against radiation-induced damage without causing adverse effects . At higher doses, toxic effects such as hypotension and nausea have been observed . The optimal dosage for radioprotection in animal models has been found to be around 200 mg/m², administered intravenously .
Metabolic Pathways
2-((3-Aminopropyl)amino)ethanethiol is involved in several metabolic pathways. It is metabolized by alkaline phosphatase to its active form, WR-1065 . This compound also interacts with various enzymes and cofactors involved in DNA synthesis and repair, such as topoisomerase IIα . Additionally, 2-((3-Aminopropyl)amino)ethanethiol affects metabolic flux and metabolite levels by scavenging reactive oxygen species and reducing oxidative stress .
Transport and Distribution
Within cells and tissues, 2-((3-Aminopropyl)amino)ethanethiol is transported and distributed through various mechanisms. It is cell-permeable and can accumulate in many epithelial tissues . The compound interacts with transporters and binding proteins that facilitate its localization and accumulation within cells . This distribution is crucial for its protective effects, as it ensures that the compound reaches the target sites where it can exert its cytoprotective actions.
Subcellular Localization
The subcellular localization of 2-((3-Aminopropyl)amino)ethanethiol plays a significant role in its activity and function. It is found in various cellular compartments, including the nucleus, where it interacts with topoisomerase IIα and other nuclear enzymes involved in DNA synthesis and repair . The compound’s localization to specific compartments is facilitated by targeting signals and post-translational modifications that direct it to these sites . This precise localization is essential for its ability to protect cells from radiation-induced damage and maintain cellular integrity.
Preparation Methods
Synthetic Routes and Reaction Conditions
WR 1065 is synthesized from amifostine through a dephosphorylation reaction catalyzed by alkaline phosphatase. The reaction involves the conversion of amifostine to its active thiol form, WR 1065, under physiological conditions .
Industrial Production Methods
The industrial production of WR 1065 involves the large-scale synthesis of amifostine followed by its enzymatic conversion to WR 1065. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
WR 1065 undergoes various chemical reactions, including:
Oxidation: WR 1065 can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form from disulfides.
Substitution: WR 1065 can participate in nucleophilic substitution reactions due to the presence of amino and thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Nucleophiles like alkyl halides under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Thiol form of WR 1065.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
WR 1065 has a wide range of scientific research applications:
Chemistry: Used as a reactive oxygen species scavenger in various chemical reactions.
Biology: Protects cellular membranes and DNA from free radical-induced damage.
Medicine: Used as a radioprotective agent in cancer therapy to protect normal tissues from radiation and chemotherapy-induced damage.
Industry: Employed in the development of radioprotective formulations and as a component in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Amifostine: The prodrug of WR 1065, used for similar radioprotective purposes.
Cysteamine: A related compound with similar thiol functionality.
N-acetylcysteine: Another thiol-containing compound used as an antioxidant
Uniqueness
WR 1065 is unique due to its dual functionality as a reactive oxygen species scavenger and p53 activator. This dual action makes it particularly effective in protecting normal tissues during cancer therapy, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(3-aminopropylamino)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2S/c6-2-1-3-7-4-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPLKWQJMAYFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14653-77-1 (di-hydrochloride) | |
| Record name | WR 1065 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90953197 | |
| Record name | 2-[(3-Aminopropyl)amino]ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31098-42-7 | |
| Record name | 2-[(3-Aminopropyl)amino]ethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31098-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WR 1065 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(3-Aminopropyl)amino]ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-MERCAPTOETHYL)-1,3-DIAMINOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05P3K9I49L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



